Technical Support Center: FAM-Srctide Kinase Inhibition Assays

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Compound of Interest		
Compound Name:	FAM-Srctide	
Cat. No.:	B12388166	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **FAM-Srctide** in kinase inhibition assays, particularly with a focus on fluorescence polarization (FP) readouts.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls for a FAM-Srctide kinase inhibition assay?

A1: To ensure data reliability and accuracy, the following controls are critical:

- No-Enzyme Control: Contains all reaction components except the kinase. This control helps determine the background signal of the assay.
- No-Inhibitor (Vehicle) Control: Contains the kinase, substrate, ATP, and the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This represents 100% kinase activity.
- Positive Inhibition Control: Includes a known inhibitor of the kinase (e.g., Dasatinib or PP2 for Src kinase). This control validates that the assay can detect inhibition.[1]
- Solvent Control: If using organic solvents at concentrations that might affect enzyme activity
 (e.g., >1% DMSO), this control contains the solvent at the final concentration used in the test
 wells to assess its impact on the kinase reaction.[1]

Q2: How can I determine the optimal concentrations of kinase and FAM-Srctide?







A2: Optimal concentrations are determined through titration experiments. First, titrate the kinase with a fixed, non-limiting concentration of ATP and **FAM-Srctide** to find the enzyme concentration that yields a robust signal within the linear range of the reaction.[2] Subsequently, with the optimized kinase concentration, titrate the **FAM-Srctide** to determine the concentration that gives the best assay window and signal-to-noise ratio.[2]

Q3: What is a Z' factor, and what is an acceptable value for my assay?

A3: The Z' factor is a statistical parameter that assesses the quality and robustness of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive and negative controls. An assay with a Z' factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[3][4]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Potential Causes	Recommended Solutions
Low Signal-to-Background Ratio	 Insufficient kinase activity. Suboptimal reagent concentrations. Inactive enzyme or substrate. 	1. Increase kinase concentration or incubation time (ensure linearity). 2. Reoptimize kinase, FAM-Srctide, and ATP concentrations. 3. Use fresh, properly stored enzyme and substrate.
High Variability Between Replicates	 Pipetting errors. 2. Incomplete mixing of reagents. Edge effects in the microplate. 	1. Calibrate pipettes and use reverse pipetting for viscous solutions. 2. Ensure thorough mixing after each reagent addition. 3. Avoid using the outer wells of the plate or fill them with buffer.
False Positives	Compound auto- fluorescence. 2. Light scattering from precipitated compounds.	1. Pre-read the plate after compound addition but before the kinase reaction. 2. Use red-shifted fluorophores to minimize interference.[5] 3. Check compound solubility in the assay buffer.
False Negatives	Compound absorbing at excitation or emission wavelengths (inner filter effect). Inhibitor concentration is too low.	Use lower substrate concentrations or a different detection method. 2. Screen at a higher range of inhibitor concentrations.
Z' Factor < 0.5	Small assay window (difference between positive and negative controls). 2. High data variability.	1. Optimize reagent concentrations to maximize the signal difference. 2. Address sources of variability as listed above.



Experimental Protocols Protocol 1: FAM-Srctide Kinase Inhibition Assay (Fluorescence Polarization)

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.

Reagents:

- Src Kinase
- FAM-Srctide
- ATP
- Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]
- Test Compounds and Control Inhibitor (e.g., Dasatinib)
- 384-well, low-volume, black microplate

Procedure:

- Prepare Reagents: Dilute enzyme, substrate, ATP, and inhibitors in the assay buffer to desired stock concentrations.
- Add Inhibitor: To the wells of the microplate, add 1 μl of the test compound, control inhibitor, or vehicle (for no-inhibitor control).
- Add Enzyme: Add 2 μl of the diluted kinase to all wells except the no-enzyme control wells.
 Add 2 μl of assay buffer to the no-enzyme control wells.
- Initiate Reaction: Add 2 μl of the **FAM-Srctide**/ATP mix to all wells.
- Incubate: Incubate the plate at room temperature for 60 minutes.
- Read Plate: Measure the fluorescence polarization on a compatible plate reader.



Protocol 2: Control Experiments Setup

Control Type	Kinase	FAM- Srctide/ATP	Inhibitor/Compo und	Vehicle (e.g., DMSO)
Test	+	+	+	-
No-Inhibitor	+	+	-	+
Positive Control	+	+	+ (Known Inhibitor)	-
No-Enzyme	-	+	-	+

Quantitative Data Summary

Table 1: Example Z' Factor Calculation

Control	Mean mP	Std Dev (σ)
No-Inhibitor (n=16)	250	10
Positive Control (n=16)	100	15
Z' Factor	0.67	

Calculation: $Z' = 1 - (3\sigma p + 3\sigma n) / |\mu p - \mu n|$

Table 2: Example IC₅₀ Values for Src Kinase Inhibitors

Inhibitor	Reported IC₅o Range
Dasatinib	1 - 10 nM
PP2	5 - 50 nM
Staurosporine	10 - 100 nM

Note: These values are approximate and can vary based on assay conditions.

Visualizations

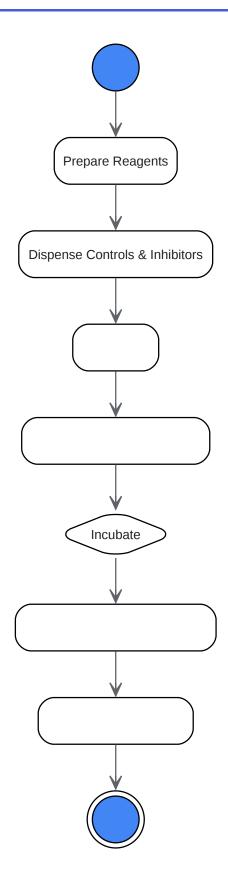




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Caption: Simplified Src kinase signaling pathway.

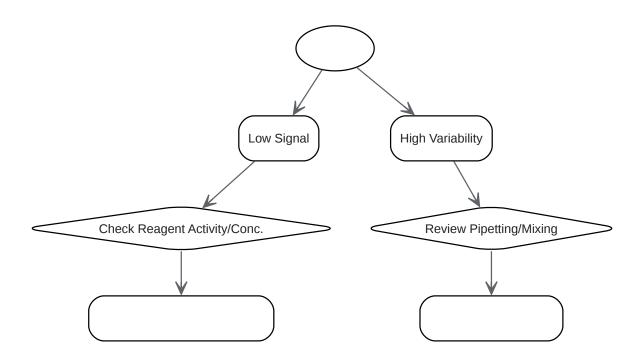




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Caption: Experimental workflow for a kinase inhibition assay.





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Caption: A logical approach to troubleshooting common assay issues.

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